3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

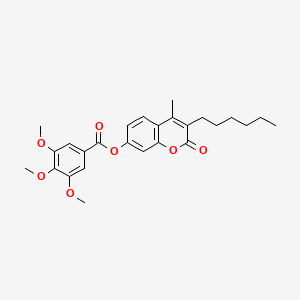

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a coumarin-derived ester characterized by a hexyl substituent at position 3, a methyl group at position 4, and a 3,4,5-trimethoxybenzoate moiety esterified at position 7 of the coumarin scaffold (Figure 1). The 3,4,5-trimethoxybenzoate group is a common pharmacophore in medicinal chemistry, associated with enhanced bioactivity due to its electron-rich aromatic system and lipophilicity .

Properties

Molecular Formula |

C26H30O7 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(3-hexyl-4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C26H30O7/c1-6-7-8-9-10-20-16(2)19-12-11-18(15-21(19)33-26(20)28)32-25(27)17-13-22(29-3)24(31-5)23(14-17)30-4/h11-15H,6-10H2,1-5H3 |

InChI Key |

ZEQWOAIKNZWLSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzoate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound belongs to a broader class of coumarin esters and benzoate derivatives. Key structural analogs include:

Coumarin-Based Analogs

5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (Compound 5, ) :

This analog replaces the hexyl and methyl groups with a 3,4,5-trimethoxyphenyl substituent at position 2 and introduces a hydroxyl group at position 4. The hydroxyl group may enhance antioxidant activity but reduce metabolic stability compared to the fully alkylated target compound .3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate () :

This derivative substitutes the hexyl and methyl groups with a 2,4-dimethoxyphenyl group. The reduced alkyl chain length and additional methoxy groups may alter solubility and binding affinity .

Benzoate Derivatives with Variable Alkyl Chains

Propyl 3,4,5-Trimethoxybenzoate (Compound 3, ) :

A simpler ester lacking the coumarin core. Studies show that longer alkyl chains (e.g., hexyl) enhance cytotoxicity compared to shorter chains like propyl, likely due to improved membrane permeability .Methyl 3,4,5-Trimethoxybenzoate () :

A benchmark compound with a melting point of 82–84°C and boiling point of 274–275°C. The target compound’s larger molecular weight (454.51 g/mol vs. 226.23 g/mol) suggests lower solubility in polar solvents .

Physicochemical Properties

Biological Activity

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Molecular Formula : C₁₈H₂₂O₅

- CAS Number : 438030-04-7

Biological Activity Overview

Research has indicated that coumarin derivatives, such as the one , exhibit a variety of biological activities including:

- Anticancer Activity : Studies have shown that coumarin derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to higher values depending on the specific derivative .

- Enzyme Inhibition : Certain coumarin derivatives have been noted for their selective inhibition of tumor-associated isoforms of carbonic anhydrase (hCA IX) compared to cytosolic hCA I isoforms, which can be crucial in cancer therapy .

- Antioxidant Properties : Coumarins are known for their antioxidant activity, which helps in reducing oxidative stress and may contribute to their anticancer effects.

Anticancer Activity

A significant study highlighted the anticancer properties of coumarin derivatives. The compound exhibited potent activity against MCF-7 cells with an IC50 value significantly lower than many other tested compounds .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 3-Hexyl-4-methyl-coumarin | 0.47 | MCF-7 |

| Related Coumarin | 9.54 | MCF-7 |

| Related Coumarin | 16.1 | MCF-7 |

The mechanism by which these compounds exert their anticancer effects is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Coumarin Derivatives : A study investigated various coumarin derivatives for their anticancer properties. The results indicated that modifications in the structure significantly affected their biological activity. The study concluded that specific substitutions led to enhanced potency against breast cancer cell lines .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition capabilities of coumarins, particularly targeting carbonic anhydrases involved in tumor growth. The findings suggested that certain derivatives could selectively inhibit hCA IX, making them promising candidates for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.